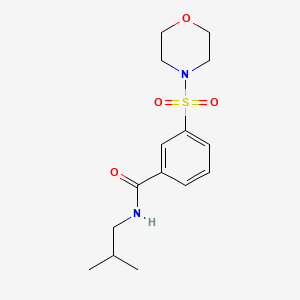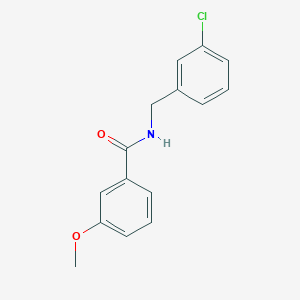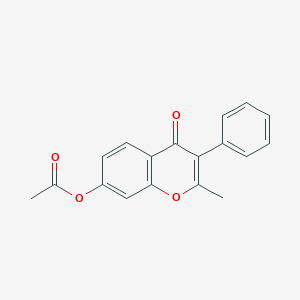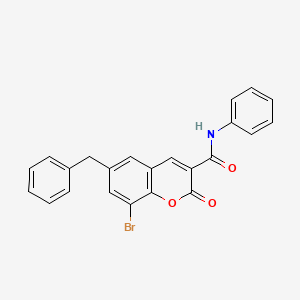
N-isobutyl-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis N-isobutyl-3-(4-morpholinylsulfonyl)benzamide's synthesis process can be related to techniques used in synthesizing similar complex benzamide molecules. For example, the synthesis of related antidepressants involves multiple stages including the synthesis of key intermediates such as 4-chlorobenzoic acid chloroanhydride and 3-morpholinopropionitrile, followed by catalytic reduction and final reaction stages (Donskaya et al., 2004). These processes emphasize the importance of selecting appropriate reactants and conditions for achieving high yields and desired products.
Molecular Structure Analysis The molecular structure of similar benzamide compounds, including those with morpholinylsulfonyl groups, often features complex conformational arrangements. For instance, a compound with a morpholinone ring showed a twist-boat conformation, indicating the intricate spatial arrangement of atoms and functional groups that can influence the compound's chemical behavior and interactions (Pang et al., 2006).
Chemical Reactions and Properties Compounds with morpholinylsulfonyl benzamide structures participate in various chemical reactions. Electrophilic substitution reactions, facilitated by the morpholine ring's electron-donating properties, and interactions with sulfonyl groups contribute to the molecule's reactivity. The synthesis and chemical behavior of compounds like 4-morpholino-2-(arylsulfonyl)benzenamines highlight the potential for diverse chemical transformations (Nematollahi & Esmaili, 2010).
Physical Properties Analysis The physical properties of N-isobutyl-3-(4-morpholinylsulfonyl)benzamide and related compounds are influenced by their molecular structure. Factors such as solubility, melting point, and crystalline form are determined by the compound's functional groups and molecular geometry. Studies on similar compounds, such as those involving electrochemical synthesis, provide insights into the physical properties that are crucial for understanding the compound's behavior in various environments (Donskaya et al., 2004).
Chemical Properties Analysis The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological molecules, are key to their potential applications. For instance, the interaction of sulfonamide and benzamide derivatives with carbonic anhydrase enzymes demonstrates the importance of understanding the chemical properties for therapeutic applications (Supuran et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylpropyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)11-16-15(18)13-4-3-5-14(10-13)22(19,20)17-6-8-21-9-7-17/h3-5,10,12H,6-9,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCUMGDYBFOYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-(morpholin-4-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)


![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)


![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)

![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)

